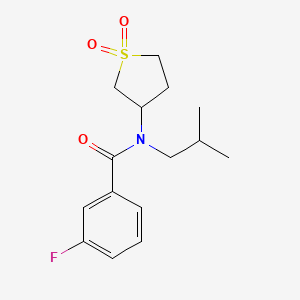

N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-フルオロ-N-イソブチルベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide is a useful research compound. Its molecular formula is C15H20FNO3S and its molecular weight is 313.39. The purity is usually 95%.

BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Gタンパク質共役型内向き整流性カリウム (GIRK) チャネル活性化

- 用途: N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-フルオロ-N-イソブチルベンザミドは、強力かつ選択的なGIRK1/2活性化剤として同定されています。 カリウムチャネル活性を高め、痛み知覚、てんかん、報酬/依存症、不安などのさまざまな生理学的プロセスに影響を与えます .

抗菌活性

- インビトロ評価: このベンザミド骨格を含む新規合成化合物は、抗菌作用について試験されました。 この化合物は、肺炎桿菌、緑膿菌、黄色ブドウ球菌、枯草菌などの病原性細菌に対して活性を示しました .

汎用性の高い化学化合物

作用機序

Target of Action

The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide, also known as N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-N-(2-methylpropyl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, decreasing its excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. These channels play a crucial role in regulating the electrical activity of neurons and cardiac cells. Therefore, their activation can influence neuronal signaling and heart rate .

Pharmacokinetics

It has been noted that compounds in this series displayimproved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound can lead to a decrease in the excitability of neurons and cardiac cells. This can potentially influence various physiological processes and conditions, such as pain perception, epilepsy, reward/addiction, and anxiety .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-11(2)9-17(14-6-7-21(19,20)10-14)15(18)12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSTVYHKKIFIJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)

![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)

![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2491255.png)